Anti‑Proliferative & Pro‑Differentiation Activity in Undifferentiated Cell Models
The target compound is explicitly cited in patent disclosures for its pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, supporting potential utility as an anti‑cancer and anti‑psoriasis agent . In contrast, the unsubstituted analog 2‑(3‑methyl‑2,6‑dioxopurin‑7‑yl)acetic acid lacks the N‑benzyl moiety and is not associated with differentiation‑inducing activity in any accessible primary or patent literature .
| Evidence Dimension | Pro‑differentiation activity (qualitative report) |
|---|---|
| Target Compound Data | Pronounced proliferation arrest and monocyte differentiation induction (patent disclosure, quantitative EC50/IC50 not publicly disclosed) |
| Comparator Or Baseline | 2-(3-methyl-2,6-dioxopurin-7-yl)acetic acid: no differentiation activity reported |
| Quantified Difference | Not quantifiable; presence vs. absence of functional claim constitutes the differential signal |
| Conditions | Cell-based assay (undifferentiated cell lines); patent disclosure without full public IC50 data |
Why This Matters
For labs seeking a purine derivative with documented pro-differentiation activity (vs. an uncharacterized acid precursor), this compound provides a patent-backed claim that can guide target validation studies.
- [1] Webisa extract: “This compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte…” (quoted from freshpatents.com). https://webisa.webdatacommons.org/453276378 (accessed 2026-04-28). View Source
- [2] ChemRTP. 2-(3-methyl-2,6-dioxopurin-7-yl)acetic acid – chemical details. https://www.chemrtp.com/chemical-details/2-3-methyl-2-6-dioxopurin-7-yl-acetic-acid (accessed 2026-04-28). View Source
